2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
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Overview
Description
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological targets, while the tert-butylsulfanyl group can undergo oxidation or substitution reactions .
Comparison with Similar Compounds
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-(Methylsulfanyl)pyridine-4-carbonitrile: This compound has a methyl group instead of a tert-butyl group, which affects its reactivity and applications.
2-(Ethylsulfanyl)pyridine-4-carbonitrile: The ethyl group provides different steric and electronic properties compared to the tert-butyl group.
2-(Isopropylsulfanyl)pyridine-4-carbonitrile: The isopropyl group offers a balance between the steric effects of the methyl and tert-butyl groups.
The uniqueness of this compound lies in its tert-butylsulfanyl group, which provides distinct steric and electronic properties that influence its reactivity and applications.
Properties
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMTYQGEOMDXFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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